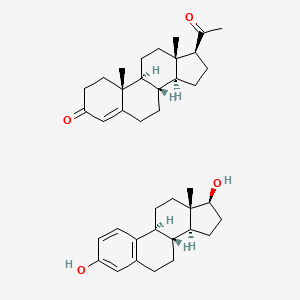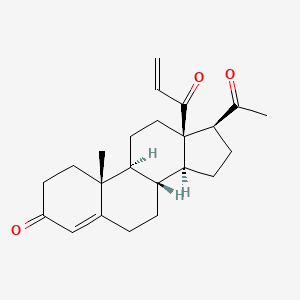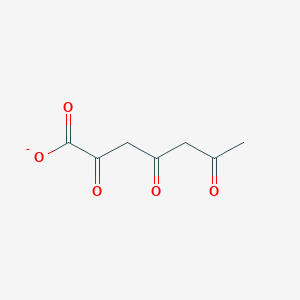![molecular formula C41H68O5 B1243087 [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1243087.png)
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a diglyceride, a type of lipid molecule composed of two fatty acid chains covalently bonded to a glycerol molecule. This specific diglyceride contains a hexadecenoic acid (16:1) and a docosapentaenoic acid (22:5) chain. It is a metabolite found in humans and other organisms, playing a role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate typically involves esterification reactions where the fatty acid chains are attached to the glycerol backbone. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of diglycerides, including this compound, often involves enzymatic processes due to their specificity and efficiency. Enzymatic esterification using immobilized lipases is a common method, allowing for the continuous production of diglycerides with high purity. The process is typically carried out in bioreactors under optimized conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds, converting unsaturated fatty acids to saturated ones.
Substitution: Functional groups on the glycerol backbone can be substituted with other groups, altering the properties of the diglyceride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated diglycerides.
Substitution: Modified diglycerides with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and reactions involving diglycerides.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves its interaction with cellular membranes and signaling pathways. As a diglyceride, it can act as a secondary messenger in signal transduction processes, influencing various cellular functions. It can activate protein kinase C (PKC) and other enzymes involved in lipid metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DG(161(9Z)/224(7Z,10Z,13Z,16Z)/00): Another diglyceride with similar structure but one less double bond in the docosapentaenoic acid chain.
DG(225(4Z,7Z,10Z,13Z,16Z)/181(9Z)/00): Contains a docosapentaenoic acid and an oleic acid chain.
DG(224(7Z,10Z,13Z,16Z)/161(9Z)/00): Contains a docosatetraenoic acid and a hexadecenoic acid chain.
Uniqueness
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is unique due to its specific combination of fatty acid chains, which imparts distinct physical and chemical properties. Its multiple double bonds make it more reactive in oxidation and reduction reactions compared to similar compounds with fewer double bonds .
Eigenschaften
Molekularformel |
C41H68O5 |
|---|---|
Molekulargewicht |
641 g/mol |
IUPAC-Name |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13-14,16-18,20-21,24,26,39,42H,3-4,6,8-10,12,15,19,22-23,25,27-38H2,1-2H3/b7-5-,13-11-,16-14-,18-17-,21-20-,26-24-/t39-/m0/s1 |
InChI-Schlüssel |
ZLRHCSCBOSNBCZ-BLHWWIFISA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


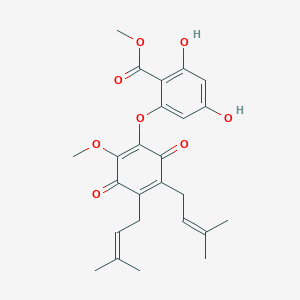
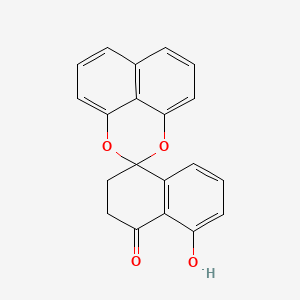
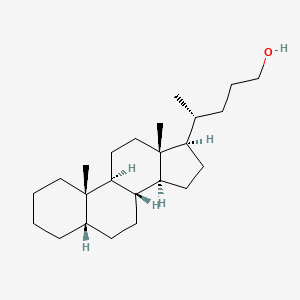
![3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1243009.png)
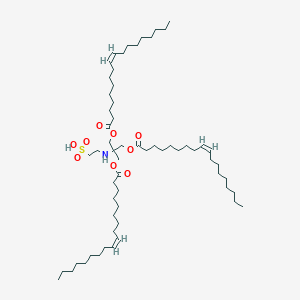
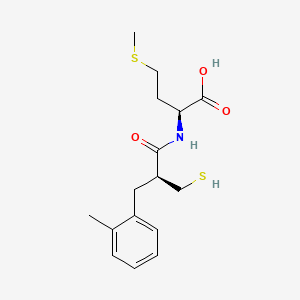
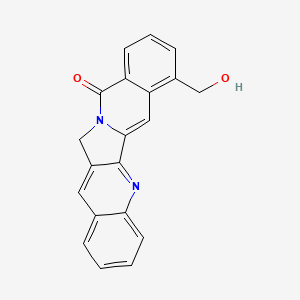
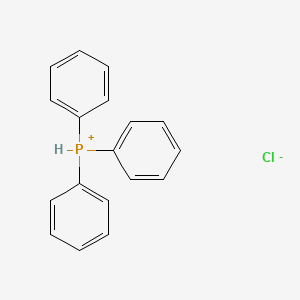
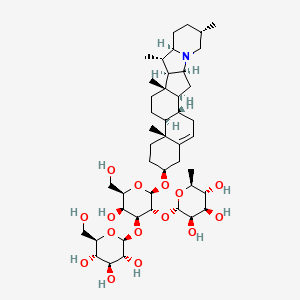
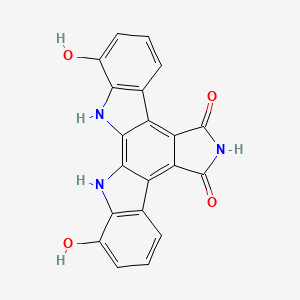
![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)
